Enhanced Lipophilicity (clogP) vs. 6-Fluoro Analog Drives Membrane Permeability
The 6‑trifluoromethoxy substituent elevates calculated logP (clogP) by approximately 1.2–1.5 log units relative to the 6‑fluoro analogue (6‑fluoro‑4‑hydroxyquinolin‑3‑yl)(pyrrolidin‑1‑yl)methanone [1]. For CNS‑penetrant kinase targets, this lipophilicity gain can translate into a 3‑ to 5‑fold improvement in passive membrane permeability (Papp) as measured in Caco‑2 or MDCK‑MDR1 monolayers [2].
| Evidence Dimension | Lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 3.2 (estimated via ChemDraw/ALOGPS) |
| Comparator Or Baseline | 6‑Fluoro analogue clogP ≈ 1.8–2.0 |
| Quantified Difference | Δ clogP ≈ +1.2 to +1.5 |
| Conditions | In silico prediction; experimental validation recommended. |
Why This Matters
Higher lipophilicity can improve passive cellular permeability, a critical parameter for intracellular target engagement in whole‑cell assays.
- [1] Swallow, S. (2015). Fluorine in Medicinal Chemistry. Progress in Medicinal Chemistry, 54, 65–133. doi:10.1016/bs.pmch.2015.03.001. View Source
- [2] Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. doi:10.1021/jm1013693. View Source
